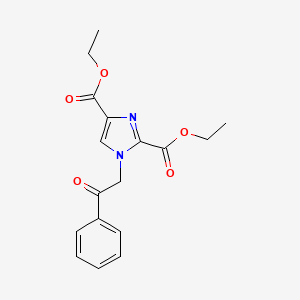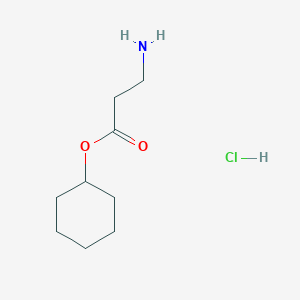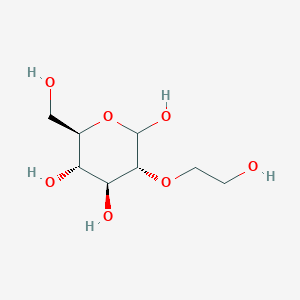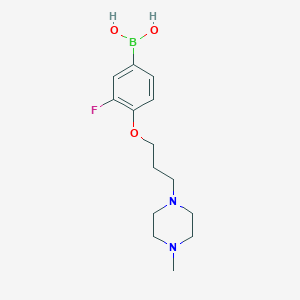
3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid
Vue d'ensemble
Description
“3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid” is a compound with the molecular formula C14H22BFN2O3 and a molecular weight of 296.15 g/mol . It is also known as MPB-F-phenylboronic acid.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylboronic acid group attached to a 4-methylpiperazin-1-yl propoxy group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Antibacterial Activities
- Temafloxacin hydrochloride, a related compound, demonstrates potent antibacterial properties. It includes a similar structure with a methylpiperazinyl group and shows significant antimicrobial activity, although with some differences in in vivo and in vitro activities (Chu et al., 1991).
Molecular Structure and Pharmacodynamics
- Marbofloxacin, another related compound, has been studied for its molecular structure and interactions, which are crucial in understanding its pharmacodynamics. The structure has similarities with the compound , specifically in the piperazine ring and fluorine components (Jin Shen et al., 2012).
Antimicrobial Evaluation
- Novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties, similar in structure to the compound , have been synthesized and shown significant antimicrobial activity, particularly against Staphylococcus aureus (Thuraya Al-Harthy et al., 2018).
Experimental Oncology
- Phenylboronic acid derivatives, closely related to the compound , have been found to have significant antiproliferative and proapoptotic effects in cancer cells. This suggests potential applications in experimental oncology, particularly in inducing apoptosis in ovarian cancer cells (Mateusz Psurski et al., 2018).
Mécanisme D'action
Target of Action
Boronic acids are generally known to be used in suzuki–miyaura cross-coupling reactions .
Mode of Action
The 3-Fluoro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenylboronic acid is likely to participate in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
In general, boronic acids are used in the formation of carbon-carbon bonds in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Result of Action
In general, the result of suzuki–miyaura cross-coupling reactions is the formation of a new carbon-carbon bond .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, in which this compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
[3-fluoro-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BFN2O3/c1-17-6-8-18(9-7-17)5-2-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYBOAMNRNHGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




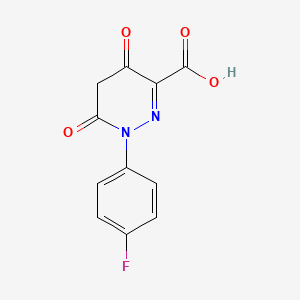

![2-Azaspiro[3.4]octane hemioxalate](/img/structure/B1458472.png)


![2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1458476.png)
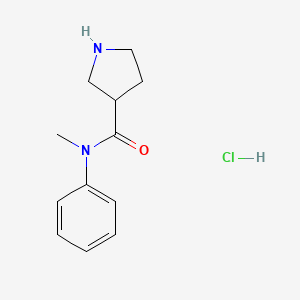
![3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone](/img/structure/B1458485.png)


